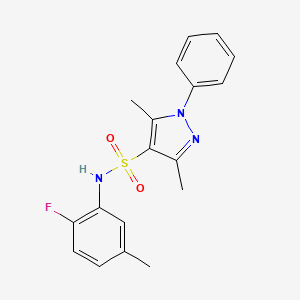

![molecular formula C20H25NO3 B4628739 N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-4-methoxybenzamide](/img/structure/B4628739.png)

N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-4-methoxybenzamide

Vue d'ensemble

Description

The compound N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-4-methoxybenzamide is a benzamide derivative, a class of compounds known for their diverse pharmacological activities. Benzamides have been extensively studied for their binding affinities to various receptors and their potential as therapeutic agents in numerous domains.

Synthesis Analysis

The synthesis of benzamide derivatives, including compounds similar to N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-4-methoxybenzamide, involves strategic modifications to improve affinity for specific receptors. Structural modifications, such as changes in the amide bond and alterations in the alkyl chain length, can significantly impact the compound's binding profile and pharmacological properties (Perrone, Berardi, Colabufo, Leopoldo, & Tortorella, 2000).

Molecular Structure Analysis

The molecular structure and intermolecular interactions of benzamide derivatives are crucial for their biological activities. Studies involving crystal structure determination and DFT calculations have shown that intermolecular interactions, such as dimerization and crystal packing, can influence the molecular geometry and rotational conformation of aromatic rings, affecting the compound's pharmacokinetic and pharmacodynamic properties (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including nucleophilic substitution and carbene insertion, which are essential for synthesizing structurally diverse compounds with potential therapeutic benefits. The reactivity of these compounds can be influenced by substituents on the benzene ring, which affect their potential as catalysts in organic synthesis (Yakura, Fujiwara, Yamada, & Nambu, 2018).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as density and refractive index, are influenced by the compound's concentration and the presence of co-solvents. These properties are critical for understanding the compound's behavior in various solvents and its interactions with biological molecules (Sawale, Kalyankar, George, & Deosarkar, 2016).

Applications De Recherche Scientifique

Chromatographic Studies

One area of application involves chromatographic analysis, where derivatives of N-ethylbenzamides, which share structural similarities with N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-4-methoxybenzamide, have been investigated for their elution characteristics. These studies aim to understand how molecular structure affects retention in reversed-phase liquid chromatography, offering insights into quantitative structure-retention relationships important for analytical chemistry (Lehtonen, 1983).

Marine Biology and Natural Products

Research on marine red algae Rhodomela confervoides has led to the isolation of nitrogen-containing bromophenols. These compounds, structurally related to N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-4-methoxybenzamide, have shown potent radical scavenging activity, suggesting potential applications as natural antioxidants in food and pharmaceutical industries (Li et al., 2012).

Environmental Science

The degradation of isoxaben, a molecule with structural resemblance to N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-4-methoxybenzamide, in soils and aqueous systems has been extensively studied. These investigations contribute to our understanding of the environmental fate of such compounds and their potential impact on ecosystem health (Camper et al., 2001).

Medical Imaging

In the field of medical imaging, compounds structurally related to N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-4-methoxybenzamide have been developed as radiolabeled ligands for receptor imaging. These studies aim to create effective tracers for positron emission tomography (PET) and other imaging techniques, which are critical for diagnosing and understanding various diseases (Hamill et al., 1996).

Propriétés

IUPAC Name |

4-methoxy-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3/c1-14(2)18-10-5-15(3)13-19(18)24-12-11-21-20(22)16-6-8-17(23-4)9-7-16/h5-10,13-14H,11-12H2,1-4H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYPVFOFAHNOJIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OCCNC(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-4-methoxybenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4628664.png)

![N-(2,6-diethylphenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4628688.png)

![4-bromo-2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B4628698.png)

![4-[(2-{[(3-methoxyphenoxy)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B4628706.png)

![N-cyclopentyl-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4628709.png)

![1-[3-(1,3-benzodioxol-5-yl)propanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4628710.png)

![2-{[(2-hydroxy-5-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B4628711.png)

![3-[(3,4-dimethylbenzoyl)amino]-2-mercapto-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4628724.png)

![N-(2-fluorophenyl)-2-{[4-methyl-5-(5-propyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4628729.png)

![4-[4-(4-morpholinyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4628734.png)

![N-[1-(4-chlorophenyl)propyl]-N'-(2,4-difluorophenyl)urea](/img/structure/B4628749.png)